molecular formula C8H7ClN2O4 B1532576 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride CAS No. 1269152-00-2

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride

Cat. No.: B1532576
CAS No.: 1269152-00-2
M. Wt: 230.6 g/mol
InChI Key: UKFACOSFJLECPH-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride is a chemical compound belonging to the oxazole family, which are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, strong acids or bases

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its oxazole ring system is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of oxazole derivatives has been extensively studied, with applications in drug discovery and development. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for further research.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can lead to the discovery of novel drugs for treating various diseases.

Industry: In material science, oxazole derivatives are used in the design of advanced materials with unique properties. These materials can be applied in electronics, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

  • 3-(5-Methyl-1,2-oxazol-3-yl)pyridine

  • Benzoxazole derivatives

  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Uniqueness: 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups and heterocyclic rings makes it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4.ClH/c1-4-2-5(14-10-4)7-6(8(11)12)9-3-13-7;/h2-3H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFACOSFJLECPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-00-2
Record name 4-Oxazolecarboxylic acid, 5-(3-methyl-5-isoxazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Reactant of Route 2
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Reactant of Route 3
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Reactant of Route 4
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Reactant of Route 5
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Reactant of Route 6
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride

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